Ceftarolin-Fosamil

Übersicht

Beschreibung

TAK-599, auch bekannt als Ceftarolin-Fosamil, ist ein neuartiges Cephalosporin-Antibiotikum. Es ist ein Prodrug, das im Körper in seine aktive Form, Ceftarolin, umgewandelt wird. TAK-599 wurde entwickelt, um gegen Methicillin-resistente Staphylococcus aureus (MRSA) und andere multiresistente grampositive Bakterien zu kämpfen .

Wissenschaftliche Forschungsanwendungen

TAK-599 hat bedeutende Anwendungen im Bereich der Medizin, insbesondere bei der Behandlung akuter bakterieller Haut- und Hautstrukturinfektionen sowie bei durch die Gemeinschaft erworbener bakterieller Pneumonien. Es ist wirksam gegen ein breites Spektrum an Krankheitserregern, einschließlich Methicillin-resistentem Staphylococcus aureus, Streptococcus pneumoniae und anderen grampositiven und gramnegativen Bakterien. Seine hohe Affinität zu Penicillin-bindenden Proteinen macht es zu einem wertvollen Werkzeug zur Bekämpfung von medikamentenresistenten Infektionen .

Wirkmechanismus

TAK-599 entfaltet seine Wirkung, indem es an Penicillin-bindende Proteine bindet und die Zellwandsynthese in Bakterien hemmt. Dies führt zur Störung der bakteriellen Zellwandintegrität und letztendlich zum Tod der Bakterienzelle. Die hohe Affinität von TAK-599 zu PBP2a, einem mit Methicillin-Resistenz assoziierten Protein, macht es besonders wirksam gegen Methicillin-resistenten Staphylococcus aureus .

Wirkmechanismus

Target of Action

Ceftaroline fosamil, also known as Teflaro, Zinforo, TAK 599, or Ceftaroline fosamil acetate, is a broad-spectrum cephalosporin antibiotic . Its primary targets are Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, as well as common Gram-negative organisms .

Mode of Action

Ceftaroline fosamil is a prodrug that is converted into the active metabolite, ceftaroline, in plasma by a phosphatase enzyme . The high affinity of ceftaroline for penicillin-binding proteins is responsible for its potent activity against clinically relevant pathogens . Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .

Biochemical Pathways

Ceftaroline fosamil interferes with the final step of bacterial cell wall synthesis (transpeptidation) by binding to specific penicillin-binding proteins (PBPs). This leads to inhibition of cell wall synthesis and results in bacterial cell death .

Pharmacokinetics

Ceftaroline fosamil exhibits dose-proportional pharmacokinetics following intravenous administration . After administration of a single 500 mg dose of ceftaroline fosamil, the maximum ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the plasma concentration–time curve from time zero to infinity (AUC ∞) was 44.8 h·mg/L . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively . Protein binding was approximately 20% . The half-life of ceftaroline after a single 500 mg dose of ceftaroline fosamil was 2.53 h; on day 14 after administration of 600 mg every 12 h, it was 2.66 h .

Result of Action

Ceftaroline fosamil has been shown to be effective in treating adults with community-acquired pneumonia (CAP), including severe CAP, in Europe and Latin America . Clinical response to ceftaroline fosamil was associated with reductions in healthcare resource use compared with non-responders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ceftaroline fosamil. For instance, ceftaroline is hydrolytically unstable and is predicted to undergo both biotic and abiotic degradation in the aquatic environment . Moreover, the pharmacokinetics of ceftaroline can be influenced by patient-specific factors, such as renal function, as ceftaroline is primarily excreted via the kidneys .

Biochemische Analyse

Biochemical Properties

Ceftaroline fosamil is a prodrug that is rapidly converted into its active form, ceftaroline, in plasma by a phosphatase enzyme .

Cellular Effects

Ceftaroline fosamil, once converted to ceftaroline, interferes with the production of complex molecules called peptidoglycans, which are essential components of bacterial cell walls . By blocking enzymes, called penicillin-binding protein transpeptidases, that are involved in the last steps of bacterial cell wall production, it inhibits cell wall biosynthesis .

Molecular Mechanism

The molecular mechanism of action of Ceftaroline fosamil involves the inhibition of bacterial cell wall synthesis. Ceftaroline, the active metabolite of the prodrug Ceftaroline fosamil, binds to penicillin-binding proteins (PBPs) 1 through 3. This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls and inhibits cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ceftaroline fosamil have been observed to change over time. Clinical response to Ceftaroline fosamil was associated with >60% shorter length of ICU stay (3.6 versus 9.2 days), and >30% lower hospital costs ($8449 versus $12,559) versus non-responders .

Dosage Effects in Animal Models

In animal models, the effects of Ceftaroline fosamil have been observed to vary with different dosages. In vivo murine thigh infection models suggest that human simulated exposures of Ceftaroline 600 mg every 12 hours may have efficacy in the treatment of S. aureus infections with MICs as high as 4 μg/mL .

Metabolic Pathways

Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme. Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .

Transport and Distribution

The distribution of Ceftaroline fosamil in the body is represented by a median volume of distribution of 20.3 L . Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme .

Subcellular Localization

As an antibiotic, Ceftaroline fosamil does not have a specific subcellular localization. It is distributed throughout the body and works by inhibiting bacterial cell wall synthesis .

Vorbereitungsmethoden

TAK-599 wird als kristallines N-Phosphono-Prodrug der Cephalosporin-Verbindung T-91825 synthetisiert. Die Herstellung beinhaltet die Bildung eines Monoessigsäure-Solvats, um TAK-599 in kristalliner Form zu erhalten. Die Stabilität von TAK-599 hängt stark von seiner Kristallinität und seinem Feuchtigkeitsgehalt ab. Industrielle Produktionsmethoden konzentrieren sich auf die Aufrechterhaltung ausreichender Kristallinität und strenge Feuchtigkeitskontrolle, um die langfristige Stabilität zu gewährleisten .

Analyse Chemischer Reaktionen

TAK-599 unterliegt einer Hydrolyse, um in seine aktive Form, Ceftarolin, umgewandelt zu werden. Diese Hydrolysereaktion ist entscheidend für seine antimikrobielle Aktivität. Die Verbindung weist eine hohe Affinität zu Penicillin-bindenden Proteinen auf, insbesondere zu PBP2a, das mit Methicillin-Resistenz assoziiert ist. TAK-599 zeigt eine potente In-vitro-Aktivität gegen MRSA und andere multiresistente Bakterien .

Vergleich Mit ähnlichen Verbindungen

TAK-599 ähnelt anderen Cephalosporin-Antibiotika wie Vancomycin und Linezolid in seiner Fähigkeit, Methicillin-resistenten Staphylococcus aureus zu bekämpfen. TAK-599 hat ein breiteres Wirkungsspektrum, einschließlich der Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien. Andere ähnliche Verbindungen umfassen T-91825, die aktive Form von TAK-599, und andere Cephalosporine wie Ceftriaxon und Cefepim .

Eigenschaften

Key on ui mechanism of action |

Ceftaroline fosamil is an antibacterial drug. |

|---|---|

CAS-Nummer |

400827-46-5 |

Molekularformel |

C24H25N8O10PS4 |

Molekulargewicht |

744.7 g/mol |

IUPAC-Name |

7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate |

InChI |

InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4) |

InChI-Schlüssel |

UGHHNQFYEVOFIV-UHFFFAOYSA-N |

SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

Isomerische SMILES |

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

Kanonische SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |

Key on ui other cas no. |

229016-73-3 |

Reinheit |

>95% |

Löslichkeit |

>100 mg/ml |

Synonyme |

ceftaroline fosamil PPI-0903 PPI0903 TAK-599 TAK599 Teflaro |

Herkunft des Produkts |

United States |

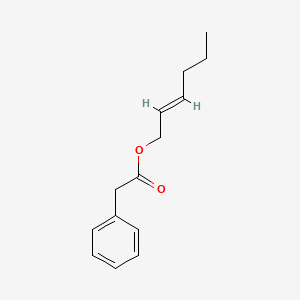

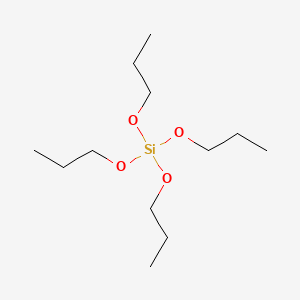

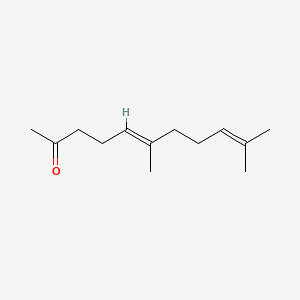

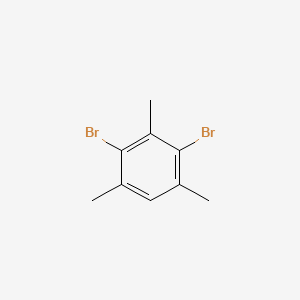

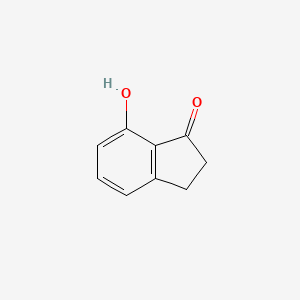

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)